

# Physical and chemical properties of 3-Acetyl-4-hydroxybenzoic acid

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## Compound of Interest

Compound Name: 3-Acetyl-4-hydroxybenzoic acid

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## An In-depth Technical Guide to 3-Acetyl-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3-Acetyl-4-hydroxybenzoic acid** (CAS: 16357-40-7) is a phenolic compound of interest in natural product chemistry and potentially in drug discovery. This technical guide provides a comprehensive overview of its known physical and chemical properties, alongside comparative data from related compounds. Due to the limited availability of direct experimental data for **3-Acetyl-4-hydroxybenzoic acid**, this document also outlines generalized experimental protocols for its synthesis, purification, and characterization based on established organic chemistry principles and methodologies reported for similar structures. This guide aims to serve as a foundational resource for researchers and professionals engaged in the study and application of this molecule.

## Chemical Identity and Physical Properties

**3-Acetyl-4-hydroxybenzoic acid** is a substituted aromatic carboxylic acid. While extensive experimental data for this specific compound is scarce in publicly available literature, its fundamental identifiers have been established.<sup>[1]</sup> The safety data sheet for **3-acetyl-4-hydroxybenzoic acid** indicates that experimental data for many physical properties are not

available.[\[2\]](#) For comparative purposes, the properties of the parent compound, 4-hydroxybenzoic acid, are also provided.

Table 1: Chemical Identifiers and Physical Properties

Property	3-Acetyl-4-hydroxybenzoic Acid	4-Hydroxybenzoic Acid (for comparison)
IUPAC Name	3-acetyl-4-hydroxybenzoic acid	4-hydroxybenzoic acid
CAS Number	16357-40-7 <a href="#">[3]</a>	99-96-7
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>4</sub> <a href="#">[1]</a>	C <sub>7</sub> H <sub>6</sub> O <sub>3</sub>
Molecular Weight	180.16 g/mol <a href="#">[4]</a>	138.12 g/mol
Melting Point	Data not available <a href="#">[2]</a>	214-217 °C
Boiling Point	Data not available <a href="#">[2]</a>	Decomposes
Solubility	Data not available	Slightly soluble in water; soluble in alcohol, acetone, and ether.
pKa	Data not available	4.54

## Spectroscopic Data

Detailed experimental spectroscopic data for **3-Acetyl-4-hydroxybenzoic acid** are not readily found in the reviewed literature. However, predicted mass spectrometry data is available, and typical spectral characteristics can be inferred from its structure.[\[5\]](#)

Table 2: Predicted and Expected Spectroscopic Data

Technique	Data for 3-Acetyl-4-hydroxybenzoic Acid	Expected Characteristics
UV-Vis Spectroscopy	Data not available	Absorption maxima are expected due to the substituted benzene ring, likely influenced by the carbonyl and hydroxyl groups.
Infrared (IR) Spectroscopy	Data not available	Expected characteristic peaks include a broad O-H stretch (from both the carboxylic acid and phenol), a C=O stretch for the carboxylic acid, a C=O stretch for the ketone, and C=C stretching bands for the aromatic ring.
<sup>1</sup> H NMR Spectroscopy	Data not available	Expected signals would include aromatic protons (with splitting patterns determined by their positions), a singlet for the acetyl methyl protons, and exchangeable singlets for the hydroxyl and carboxylic acid protons.
<sup>13</sup> C NMR Spectroscopy	Data not available	Expected signals would include those for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons (some quaternary, some protonated), and the methyl carbon of the acetyl group.
Mass Spectrometry (Predicted)	$[M+H]^+$ : 181.04953, $[M-H]^-$ : 179.03497 <sup>[5]</sup>	The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with

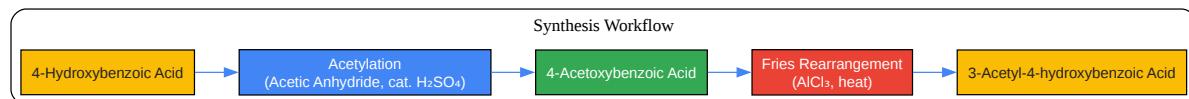
fragmentation patterns characteristic of the loss of acetyl, carboxyl, and hydroxyl groups.

## Experimental Protocols

While a specific, validated experimental protocol for the synthesis of **3-Acetyl-4-hydroxybenzoic acid** was not found in the surveyed literature, a plausible synthetic route can be designed based on established organic reactions. The Fries rearrangement of 4-acetoxybenzoic acid is a common method for introducing an acetyl group onto a phenol ring.

## Proposed Synthesis via Fries Rearrangement

This proposed workflow outlines the synthesis of **3-Acetyl-4-hydroxybenzoic acid** starting from 4-hydroxybenzoic acid.



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Caption: Proposed synthesis of **3-Acetyl-4-hydroxybenzoic acid**.

Methodology:

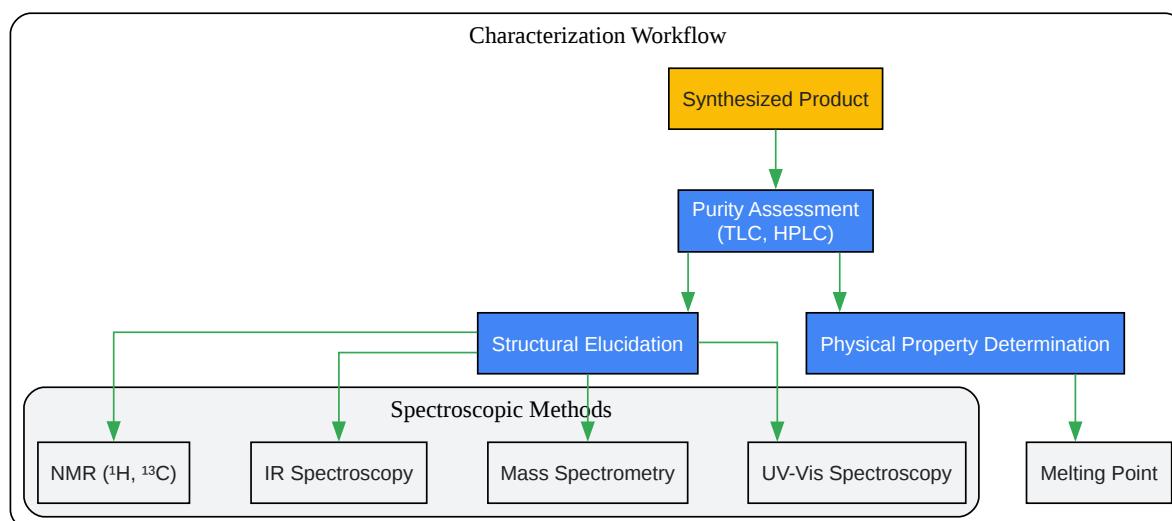
- **Acetylation of 4-Hydroxybenzoic Acid:** 4-Hydroxybenzoic acid is reacted with acetic anhydride, often with a catalytic amount of a strong acid like sulfuric acid, to form 4-acetoxybenzoic acid. The reaction mixture is typically heated to ensure completion.
- **Fries Rearrangement:** The resulting 4-acetoxybenzoic acid is then subjected to a Fries rearrangement. This is an ortho- and para-directing electrophilic aromatic substitution reaction that is catalyzed by a Lewis acid, such as aluminum chloride (AlCl<sub>3</sub>), and typically

requires heating. The acetyl group migrates from the ester oxygen to the aromatic ring, primarily at the position ortho to the hydroxyl group, to yield **3-Acetyl-4-hydroxybenzoic acid**.

- **Workup and Purification:** The reaction is quenched by the addition of acid and ice. The crude product is then extracted with a suitable organic solvent. Purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

## Characterization Workflow

A standard workflow for the characterization of the synthesized **3-Acetyl-4-hydroxybenzoic acid** is depicted below.



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Caption: Workflow for the characterization of **3-Acetyl-4-hydroxybenzoic acid**.

### Methodology:

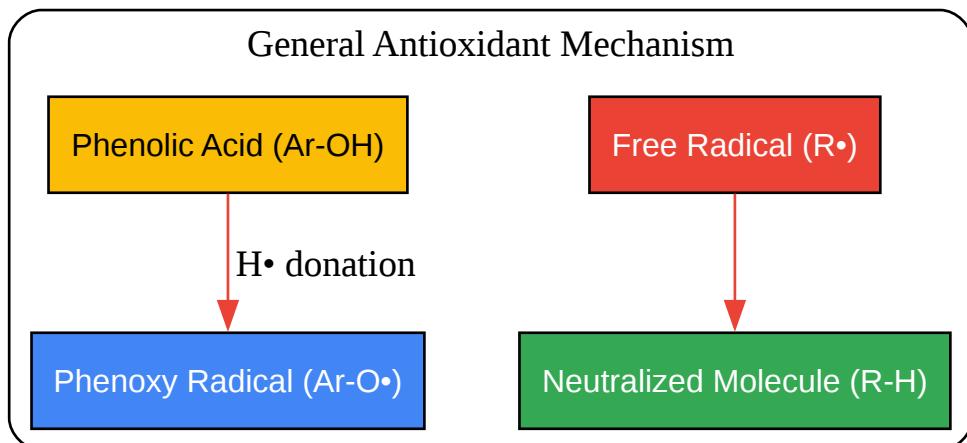
- Purity Assessment: The purity of the synthesized compound should be assessed using techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
- Structural Elucidation: The chemical structure should be confirmed using a combination of spectroscopic methods:
  - NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide detailed information about the proton and carbon environments, respectively, confirming the connectivity of the atoms.
  - IR Spectroscopy: This will confirm the presence of the key functional groups (hydroxyl, carbonyls, aromatic ring).
  - Mass Spectrometry: This will confirm the molecular weight and can provide information about the fragmentation pattern.
  - UV-Vis Spectroscopy: This will determine the electronic absorption properties of the molecule.
- Physical Property Determination: Once the purity and structure are confirmed, key physical properties such as the melting point should be determined.

## Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activities and signaling pathway involvement of **3-Acetyl-4-hydroxybenzoic acid**. However, the broader class of hydroxybenzoic acids is known to possess a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.<sup>[6][7]</sup> For instance, 4-hydroxybenzoic acid has been reported to have antibacterial and antifungal activities.<sup>[6]</sup> Derivatives of 3,4-dihydroxybenzoic acid have been evaluated as antioxidants and acetylcholinesterase inhibitors.<sup>[8]</sup> It is plausible that **3-Acetyl-4-hydroxybenzoic acid** may exhibit similar biological activities, but this requires experimental validation.

## General Antioxidant Mechanism of Phenolic Acids

The antioxidant activity of phenolic acids like hydroxybenzoic acids is generally attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group to scavenge free radicals. The resulting phenoxy radical is stabilized by resonance.



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Caption: General mechanism of free radical scavenging by phenolic acids.

## Conclusion

**3-Acetyl-4-hydroxybenzoic acid** is a chemical compound with established basic identifiers but a notable lack of comprehensive experimental data regarding its physical, chemical, and biological properties. This guide has summarized the available information and provided a framework for its synthesis and characterization based on established chemical principles. Further research is warranted to fully elucidate the properties of this molecule and to explore its potential applications in various scientific and industrial fields, particularly in drug development where related phenolic compounds have shown promise. The proposed experimental workflows can guide future investigations into this potentially valuable compound.

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